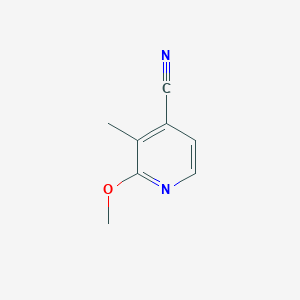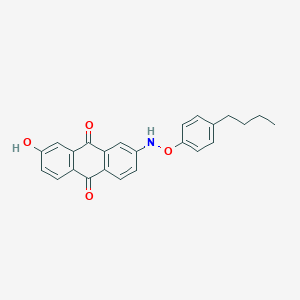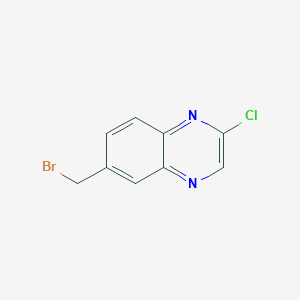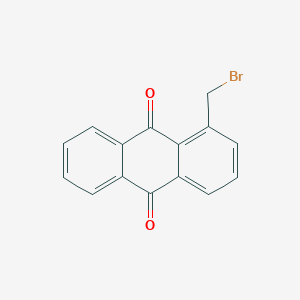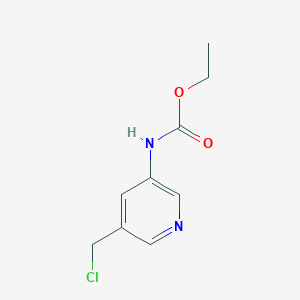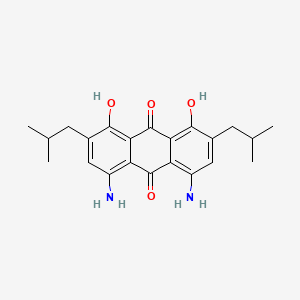
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fluorobenzyl group, which can influence its biological activity and pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-2-phenylacetic acid, 4-fluorobenzyl chloride, and methylamine.
Formation of Intermediate: The (S)-2-amino-2-phenylacetic acid is first converted into its corresponding amide by reacting with methylamine under suitable conditions.
N-Alkylation: The resulting amide is then subjected to N-alkylation using 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
化学反応の分析
Types of Reactions
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and receptor interactions.
Chemical Biology: It serves as a tool compound in chemical biology to study the mechanisms of action of related compounds.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(S)-2-amino-N-benzyl-N-methyl-2-phenylacetamide: Lacks the fluorine atom, which may result in different pharmacokinetic and pharmacodynamic properties.
(S)-2-amino-N-(4-chlorobenzyl)-N-methyl-2-phenylacetamide: Contains a chlorine atom instead of fluorine, potentially altering its biological activity.
(S)-2-amino-N-(4-methylbenzyl)-N-methyl-2-phenylacetamide: Features a methyl group instead of fluorine, which can affect its chemical reactivity and biological interactions.
Uniqueness
The presence of the fluorobenzyl group in (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide distinguishes it from similar compounds. This group can enhance its lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it a unique and valuable compound for research and development.
特性
分子式 |
C16H17FN2O |
|---|---|
分子量 |
272.32 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(4-fluorophenyl)methyl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C16H17FN2O/c1-19(11-12-7-9-14(17)10-8-12)16(20)15(18)13-5-3-2-4-6-13/h2-10,15H,11,18H2,1H3/t15-/m0/s1 |
InChIキー |
MMESQDYAUPPESO-HNNXBMFYSA-N |
異性体SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)[C@H](C2=CC=CC=C2)N |
正規SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
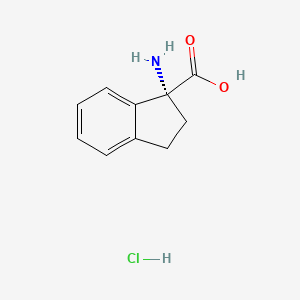

![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)
